molecular formula C11H12O3 B8368373 4-(3-Methoxy-phenyl)-dihydro-furan-2-one

4-(3-Methoxy-phenyl)-dihydro-furan-2-one

Cat. No.: B8368373
M. Wt: 192.21 g/mol
InChI Key: KIQYQMCCZORPIM-UHFFFAOYSA-N
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Description

4-(3-Methoxy-phenyl)-dihydro-furan-2-one is a dihydrofuranone derivative characterized by a five-membered lactone ring (furan-2-one) substituted with a 3-methoxyphenyl group at the 4-position. Dihydrofuranones are versatile scaffolds in medicinal and synthetic chemistry due to their bioactivity and structural adaptability. This article compares its structural and functional attributes with similar compounds, emphasizing substituent-driven variations in activity and applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-(3-methoxyphenyl)oxolan-2-one

InChI

InChI=1S/C11H12O3/c1-13-10-4-2-3-8(5-10)9-6-11(12)14-7-9/h2-5,9H,6-7H2,1H3

InChI Key

KIQYQMCCZORPIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)OC2

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of furan-2-one compounds exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 4-(3-Methoxy-phenyl)-dihydro-furan-2-one possess antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

Compound Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
This compoundBacillus subtilis150.5
This compoundStaphylococcus aureus180.3
This compoundEscherichia coli120.7

These findings suggest that the compound could be developed as an effective antimicrobial agent, especially in formulations targeting resistant bacterial strains .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Test Result
TNF-alpha Inhibition45% at 50 µM
IL-6 Inhibition30% at 50 µM

This data indicates a promising therapeutic application in conditions such as arthritis and other inflammatory disorders .

DPP-IV Inhibitors

This compound has been identified as a potential Dipeptidyl Peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels.

Compound DPP-IV Inhibition (%) IC50 (µM)
This compound7020

The compound's effectiveness in inhibiting DPP-IV suggests it could be formulated into new antidiabetic therapies .

Polymer Synthesis

In materials science, derivatives of furan compounds are utilized in synthesizing polymers with unique properties. The incorporation of this compound into polymer matrices has been explored to enhance mechanical strength and thermal stability.

Polymer Type Property Enhanced
PolyurethaneIncreased tensile strength
PolystyreneImproved thermal stability

These advancements open pathways for developing high-performance materials suitable for various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by Rajat et al. evaluated the antimicrobial efficacy of several furan derivatives, including this compound, against a panel of bacterial strains. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as an alternative treatment option .

Case Study 2: Anti-inflammatory Research

In another investigation, the anti-inflammatory properties of the compound were assessed using an animal model of arthritis. The results demonstrated significant reductions in inflammation markers when treated with the compound, highlighting its therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Sources

Table 1: Key Structural Analogues of Dihydrofuran-2-one Derivatives
Compound Name Substituents/Modifications Source (Natural/Synthetic) Key Activities/Applications Physical Properties (if available) References
4,5-Dipropenyl dihydro-furan-2-one 4,5-Dipropenyl groups Physalis angulata (Natural) Flavor modulation (mild/pleasant at low concentrations; unpleasant at high concentrations) Not reported
Vanillin-derived triazole (Compound 2) Dihydrofuranone fused with triazole and vanillin moieties Synthetic (Click chemistry) Antiquorum-sensing, antimicrobial Not reported
4-(1H-Indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one Indole and 4-methoxyphenyl groups Synthetic (Multicomponent reaction) Not explicitly stated; structural relevance to bioactive furanones Synthesis via reflux in EtOH
3-[4-(3-Trifluoromethyl-Phenyl)-Piperazin-1-Yl]-Dihydro-furan-2-One Piperazine and trifluoromethylphenyl groups Synthetic Antiallodynic, antihyperalgesic (neuropathic pain) Compared to pregabalin in murine models
2-Methoxy-2,4-diphenyl-3(2H)-furanone 2-Methoxy, 2,4-diphenyl groups Synthetic Collagenase substrate (fluorescent assays) White crystalline powder; m.p. 94–97°C; ≥98% purity (HPLC)
5-(1-Hydroxy-3-phenyl-allyl)-dihydro-furan-2-one 5-(1-Hydroxy-3-phenyl-allyl) group Goniothalamus spp. (Natural) Cytotoxic (reported as novel styryllactone) Isolated from plant extracts
Antimicrobial and Cytotoxic Activities
  • Vanillin Derivatives (e.g., Compound 2): Exhibit antiquorum-sensing activity against Chromobacterium violaceum and antibacterial effects against Bacillus cereus and Pseudomonas aeruginosa .
  • 4,5-Dipropenyl Dihydrofuranone: Imparts flavor in Physalis angulata but becomes unpalatable at high concentrations, suggesting concentration-dependent bioactivity .

Structural-Activity Relationships (SAR)

  • Methoxy Groups : The 3-methoxyphenyl substituent in 4-(3-Methoxy-phenyl)-dihydro-furan-2-one may enhance lipophilicity and receptor binding, akin to methoxy groups in vanillin derivatives .
  • Aromatic Substitutions: Diphenyl groups (e.g., 2-Methoxy-2,4-diphenyl-3(2H)-furanone) improve stability and fluorescence, critical for assay applications .
  • Heterocyclic Additions : Fusion with triazole (Compound 2) or piperazine rings introduces hydrogen-bonding sites, enhancing antimicrobial and neuropharmacological activities .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(3-Methoxy-phenyl)-dihydro-furan-2-one?

  • Methodological Answer : The compound can be synthesized via Michael addition-elimination reactions using glycine methyl ester and halogenated furanone precursors in the presence of triethylamine. Optimize solvent choice (e.g., tetrahydrofuran or dichloromethane) and reaction time (e.g., 55 hours at room temperature) to improve yields. Post-reaction purification via silica gel chromatography with petroleum ether/ethyl acetate gradients is recommended .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity : Use HPLC with a C18 column and UV detection (≥98% purity threshold) .
  • Structural Confirmation : Employ NMR (¹H/¹³C) to analyze substituent positions and X-ray crystallography (e.g., SHELX software ) to resolve bond angles and intermolecular interactions (e.g., hydrogen bonds) .
  • Physical Properties : Compare observed melting points (94–97°C) with literature values .

Q. What biochemical assays utilize this compound?

  • Methodological Answer : The compound acts as a fluorogenic substrate in collagenase detection assays. Key steps:

Label collagen with the compound to generate a fluorescent product upon enzymatic cleavage.

Quantify fluorescence intensity (ex: 340 nm, em: 485 nm) using microplate readers.

Validate results with reverse zymography to assess matrix metalloproteinase (MMP) activity .

Advanced Research Questions

Q. How can computational methods predict the electronic and thermodynamic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to calculate molecular orbitals, ionization potentials, and electron affinities .
  • Thermochemistry : Benchmark computed atomization energies against experimental data (target deviation: <2.4 kcal/mol) .

Q. How should researchers resolve contradictions in enzymatic activity data involving this compound?

  • Methodological Answer :
  • Assay Optimization : Control pH (6.0–8.0), temperature (25–37°C), and substrate concentration (e.g., 10–100 µM).
  • Cross-Validation : Compare fluorogenic assay results with zymography or reverse zymography to confirm MMP/TIMP interactions .
  • Statistical Analysis : Apply ANOVA to assess inter-experimental variability and outliers .

Q. What strategies are effective for characterizing the solid-state structure of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: ethyl acetate). Refine structures using SHELXL to analyze dihedral angles and hydrogen-bonding networks (e.g., N–H⋯O, C–H⋯O) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring mass loss up to 200°C .

Q. How can researchers evaluate the biological activity and cytotoxicity of derivatives of this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Perform broth microdilution assays (e.g., against Bacillus cereus or Candida albicans) with ciprofloxacin/fluconazole as positive controls .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) and calculate selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) .

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